3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol
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Overview
Description
3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C11H17NO3This compound is a potent hallucinogen that has been used for centuries in traditional religious ceremonies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3,5-dimethoxyphenylpropan-1-ol.
Amination: The intermediate is then aminated using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound’s hallucinogenic effects are attributed to its ability to modulate neurotransmitter activity in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A primary amine and alcohol used in various chemical syntheses.
3-Dimethylamino-1-phenyl-propan-1-one: Used in the synthesis of pharmaceuticals.
3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol: Another derivative with similar structural features.
Uniqueness
3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is unique due to its potent hallucinogenic properties and its historical use in traditional ceremonies. Its ability to interact with serotonin receptors distinguishes it from other similar compounds, making it a subject of interest in both scientific research and cultural contexts.
Properties
IUPAC Name |
3-amino-1-(3,5-dimethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7,11,13H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTIMMJXDYQGQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CCN)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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